9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
CAS No.: 2361767-85-1
Cat. No.: VC7244337
Molecular Formula: C9H12F2O3
Molecular Weight: 206.189
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361767-85-1 |
|---|---|
| Molecular Formula | C9H12F2O3 |
| Molecular Weight | 206.189 |
| IUPAC Name | 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H12F2O3/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) |
| Standard InChI Key | LBRQCZDIBRDJLZ-UHFFFAOYSA-N |
| SMILES | C1C(CC2COCC1C2(F)F)C(=O)O |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, reflects its oxygen-containing bridged bicyclic system. Key features include:
Molecular Architecture
The bicyclo[3.3.1]nonane framework consists of two fused cyclohexane rings sharing three bridging carbons, with an oxygen atom replacing a methylene group at the 3-position. Fluorine atoms at the 9-position introduce electronegativity and steric effects, while the carboxylic acid group at C-7 provides a site for hydrogen bonding and derivatization .
Computational Data
PubChem-derived properties include:
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Canonical SMILES: C1C(CC2COCC1C2(F)F)C(=O)O
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InChI Key: LBRQCZDIBRDJLZ-UHFFFAOYSA-N
The presence of fluorine atoms significantly influences lipophilicity and metabolic stability, as seen in analogous fluorinated pharmaceuticals.
Synthetic Considerations
While no explicit synthetic route is documented in accessible literature, the compound’s structure suggests potential pathways:
Retrosynthetic Analysis
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Core Construction: The bicyclo[3.3.1]nonane system could be assembled via Diels-Alder cycloaddition or ring-closing metathesis.
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Fluorination: Late-stage electrophilic fluorination using reagents like Selectfluor® may introduce the 9,9-difluoro motif.
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at C-7 could yield the acid functionality.
Challenges
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Stereochemical Control: The bicyclic system’s bridgehead positions may lead to steric hindrance, complicating fluorination and functionalization.
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Oxetane Stability: The 3-oxa group (oxetane) is strain-prone, requiring mild reaction conditions to avoid ring-opening.
Reactivity and Derivative Formation
The compound’s reactivity is governed by its functional groups:
Carboxylic Acid Transformations
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Esterification: Reaction with alcohols under acidic conditions could yield esters for prodrug development.
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Amide Formation: Coupling with amines via carbodiimide reagents might generate bioactive analogs.
Fluorine-Specific Reactions
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Nucleophilic Substitution: The electron-withdrawing effect of fluorine could activate adjacent positions for SN2 reactions, though the bridgehead location may limit accessibility.
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Radical Pathways: Fluorine’s radical-stabilizing effects might enable unique reactivity under photochemical conditions.
Biological Activity Hypotheses
While direct studies are absent, structurally related compounds offer insights:
Anticancer Mechanisms
Fluorine-enhanced electron deficiency might intercalate DNA or inhibit topoisomerases, analogous to camptothecin derivatives.
Analytical Characterization
Recommended techniques for future studies:
| Technique | Application |
|---|---|
| X-ray Crystallography | Confirm bicyclic geometry and fluorine placement |
| NMR Spectroscopy | Assign stereochemistry and monitor reactions |
| HPLC-MS | Assess purity and degradation pathways |
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